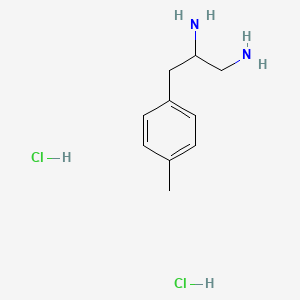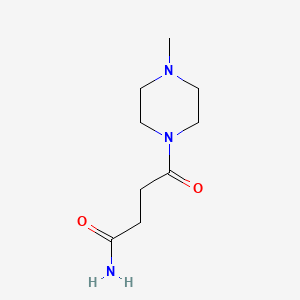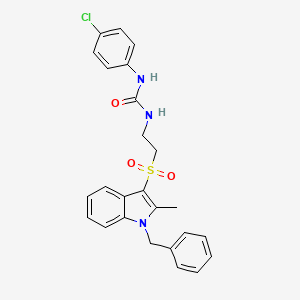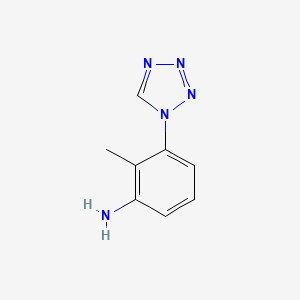
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride: is a chemical compound with significant interest in various scientific fields due to its unique structure and properties. This compound belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazine ring. This can be achieved through the reaction of 2,3-diaminopropanoic acid derivatives with suitable carbonyl compounds under acidic or basic conditions.
Methylation: The next step involves the methylation of the pyrazine ring at the 5-position. This can be done using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Esterification: The carboxyl group at the 2-position is then esterified using methanol and a strong acid catalyst like sulfuric acid.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Cyclization: Using a flow reactor for the cyclization step to maintain precise control over reaction conditions.
Automated Methylation and Esterification: Automated systems for methylation and esterification to enhance efficiency and reduce human error.
Purification and Crystallization: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid.
Reduction: Formation of 5-methyl-3-hydroxy-3,4-dihydropyrazine-2-carboxylate.
Substitution: Formation of 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide.
科学的研究の応用
Chemistry
In chemistry, Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new treatments for diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the production of various high-value products.
作用機序
The mechanism of action of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation.
類似化合物との比較
Similar Compounds
- 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
- 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
- 5-Methyl-3-hydroxy-3,4-dihydropyrazine-2-carboxylate
Uniqueness
Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical properties and reactivity. These features make it particularly useful in synthetic chemistry and pharmaceutical applications, where precise control over reactivity and solubility is crucial.
特性
IUPAC Name |
methyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-4-3-8-5(6(10)9-4)7(11)12-2;/h3H,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMOWQVHSZVSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2773493.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2773494.png)


![N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2773500.png)


![1-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2773505.png)
![3-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2773506.png)


